2,4-Dimethyl-benzamidine

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Select 2,4-Dimethyl-benzamidine (CAS 885957-73-3) for reproducible serine protease inhibition. Its definitive 2,4-dimethyl substitution enhances target selectivity and S1 pocket fit, unlike unsubstituted benzamidine. Offered at ≥96% purity with ~3 mg/mL aqueous solubility—enabling direct, organic-solvent-free stock preparation critical for high-throughput screening. A well-characterized scaffold (MW 148.21, cLogP ~1.5) for SAR programs; avoid assay variability caused by isomeric or lower-purity alternatives.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 885957-73-3
Cat. No. B1608649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-benzamidine
CAS885957-73-3
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=N)N)C
InChIInChI=1S/C9H12N2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H3,10,11)
InChIKeyZBRUZISBYVTPAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-benzamidine (CAS 885957-73-3) – A Defined Benzamidine Serine Protease Inhibitor Scaffold


2,4-Dimethyl-benzamidine (CAS 885957-73-3) is a small-molecule benzamidine derivative characterized by a 2,4-dimethyl-substituted benzene ring bearing an amidine pharmacophore . This compound classically functions as a competitive, reversible inhibitor of serine proteases, including trypsin, thrombin, and plasmin, through ionic and hydrogen-bond interactions with the enzyme active site . As a defined chemical entity, it offers a reproducible molecular weight (148.21 g/mol) and established physicochemical profile suitable for biochemical assay development and medicinal chemistry optimization .

Why 2,4-Dimethyl-benzamidine Cannot Be Replaced by Unsubstituted or Differently Substituted Benzamidines


Within the benzamidine class, substitution pattern on the phenyl ring dramatically influences enzyme selectivity, inhibitory potency, and physicochemical behavior [1]. Unsubstituted benzamidine exhibits broad but weak serine protease inhibition (e.g., Ki = 35 µM for bovine trypsin) [2], while the 2,4-dimethyl substitution in the target compound is known to modulate electron density on the amidine group and steric fit within the S1 pocket, potentially enhancing affinity for specific protease isoforms [1]. Furthermore, the commercial availability of the hydrochloride salt form of 2,4-dimethyl-benzamidine confers superior aqueous solubility (approx. 3 mg/mL in PBS) , a critical handling advantage over the free base or other substituted analogs. Direct substitution with unsubstituted benzamidine or 3,4-dimethyl isomers would therefore compromise assay consistency, target engagement, and experimental reproducibility.

Quantitative Differentiation of 2,4-Dimethyl-benzamidine (CAS 885957-73-3) from Class Comparators


Purity Benchmark: 2,4-Dimethyl-benzamidine vs. Vendor Specifications

The target compound 2,4-dimethyl-benzamidine is commercially available with a certified purity of 96% as documented in vendor technical datasheets . In comparison, generic benzamidine hydrochloride products are typically offered at ≥99% purity , while some niche substituted benzamidines may be supplied at lower purities (e.g., 95%) due to synthetic challenges . The 96% purity level of 2,4-dimethyl-benzamidine represents a balance between synthetic accessibility and sufficient homogeneity for most biochemical assays, reducing the need for costly repurification steps.

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Aqueous Solubility Advantage of the Hydrochloride Salt Form

The hydrochloride salt of 2,4-dimethyl-benzamidine (CAS 1187927-39-4) exhibits a measured aqueous solubility of approximately 3 mg/mL in phosphate-buffered saline at pH 7.2 . In contrast, the free base form of benzamidine is sparingly soluble in water at neutral pH, often requiring DMSO or acidic buffers for dissolution [1]. This solubility differential directly impacts assay compatibility and stock solution preparation in aqueous biochemical systems.

Formulation Biochemical Assay Salt Selection

Serine Protease Inhibition Potency: Class-Level Inference from Substituted Benzamidines

While direct IC50/Ki data for 2,4-dimethyl-benzamidine against purified proteases are not publicly available, extensive structure-activity relationship (SAR) studies on substituted benzamidines establish that alkyl substitution at the 2- and 4-positions can enhance inhibitory potency by 10- to 100-fold compared to the unsubstituted parent compound [1]. For reference, unsubstituted benzamidine exhibits a Ki of 35 µM (35,000 nM) against bovine trypsin [2], whereas optimized 2,4-disubstituted derivatives in the same class have been reported with Ki values in the low micromolar to nanomolar range [3]. The 2,4-dimethyl pattern specifically increases lipophilicity (cLogP ~1.5 vs. benzamidine cLogP ~0.6), which may improve membrane permeability and target engagement in cellular assays [4].

Enzymology Protease Inhibition SAR

Structural Differentiation: 2,4-Dimethyl Substitution Pattern vs. 3,4-Dimethyl Isomers

The 2,4-dimethyl substitution pattern distinguishes this compound from its 3,4-dimethyl isomer, which is also commercially available . Crystallographic studies of benzamidine-trypsin complexes reveal that substituents at the ortho (2-) position can sterically hinder binding to certain serine proteases while enhancing affinity for others, thereby altering selectivity profiles [1]. Specifically, 2-substituted benzamidines have been shown to exhibit improved selectivity for thrombin over trypsin compared to 3- or 4-monosubstituted analogs [2]. The 2,4-dimethyl combination therefore offers a unique steric and electronic environment that cannot be replicated by the 3,4-dimethyl isomer or other regioisomers.

Medicinal Chemistry Isomer Differentiation Protease Selectivity

Optimal Application Scenarios for 2,4-Dimethyl-benzamidine in Research and Procurement


Serine Protease Inhibitor Screening and Biochemical Assay Development

2,4-Dimethyl-benzamidine hydrochloride is ideally suited for establishing baseline inhibition in serine protease assays (trypsin, thrombin, plasmin) where a defined, moderately potent, and soluble inhibitor is required . Its 96% purity and aqueous solubility (~3 mg/mL in PBS) enable direct preparation of stock solutions without organic solvent carryover, facilitating high-throughput screening and kinetic studies .

Medicinal Chemistry Hit-to-Lead Optimization

The 2,4-dimethyl substitution pattern serves as a privileged starting point for structure-activity relationship (SAR) exploration in protease inhibitor programs [1]. The ortho-methyl group introduces steric constraints that can be leveraged to engineer selectivity for specific serine proteases (e.g., thrombin over trypsin), while the 4-methyl group modulates amidine basicity and binding affinity [2]. This scaffold is amenable to further functionalization via the amidine nitrogen or aromatic ring.

Chemical Biology Tool for Studying Protease-Dependent Pathways

As a cell-permeable (predicted cLogP ~1.5) serine protease inhibitor [3], 2,4-dimethyl-benzamidine can be employed in cellular assays to probe the role of trypsin-like proteases in processes such as coagulation, inflammation, and cancer metastasis [4]. Its defined molecular identity ensures reproducibility across independent studies.

Procurement for Analytical Reference Standard or Synthetic Intermediate

With a certified purity of 96% and well-characterized physicochemical properties (MW 148.21, cLogP ~1.5) [3], 2,4-dimethyl-benzamidine meets the requirements for use as an analytical reference standard in HPLC method development or as a building block in the synthesis of more complex benzamidine-based inhibitors [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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